molecular formula C11H7ClO4S B13828464 Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate CAS No. 478400-02-1

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate

Cat. No.: B13828464
CAS No.: 478400-02-1
M. Wt: 270.69 g/mol
InChI Key: AJSYYVMAAHXWRV-UHFFFAOYSA-N
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Description

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is a chemical compound with the molecular formula C11H7ClO4S and a molecular weight of 270.68888 g/mol. This compound is known for its unique structure, which includes a thieno[2,3-F][1,3]benzodioxole core with a chlorine atom at the 7th position and a methyl ester group at the 6th position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate typically involves the following steps:

    Formation of the Thieno[2,3-F][1,3]benzodioxole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-F][1,3]benzodioxole core.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted thieno[2,3-F][1,3]benzodioxole derivatives.

Scientific Research Applications

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties and use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate can be compared with other similar compounds, such as:

    Methyl 7-bromothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 7-fluorothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 7-iodothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Properties

CAS No.

478400-02-1

Molecular Formula

C11H7ClO4S

Molecular Weight

270.69 g/mol

IUPAC Name

methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate

InChI

InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3

InChI Key

AJSYYVMAAHXWRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl

Origin of Product

United States

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